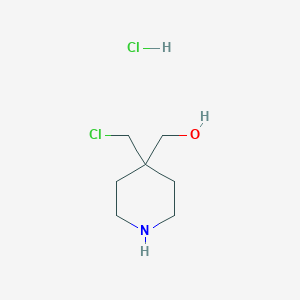

(4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride

Descripción

(4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride is a piperidine derivative featuring a chloromethyl (-CH2Cl) and a hydroxymethyl (-CH2OH) group on the 4-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized as a pharmaceutical intermediate or synthetic precursor due to its reactive chloromethyl group, which enables further functionalization via nucleophilic substitution or coupling reactions .

Propiedades

IUPAC Name |

[4-(chloromethyl)piperidin-4-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO.ClH/c8-5-7(6-10)1-3-9-4-2-7;/h9-10H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHHGNKAMCIJHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CO)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Dual Hydroxymethylation Followed by Selective Chlorination

A plausible route begins with 4-piperidone, which undergoes double hydroxymethylation via a base-catalyzed crossed Cannizzaro reaction. Treatment with formaldehyde under alkaline conditions yields 4,4-bis(hydroxymethyl)piperidine. Subsequent selective chlorination of one hydroxymethyl group is achieved through a two-step protection-chlorination-deprotection sequence:

- Protection : The primary hydroxymethyl group is shielded using a tert-butyldimethylsilyl (TBDMS) ether, leveraging its steric bulk to direct reactivity.

- Chlorination : The exposed hydroxymethyl group is treated with thionyl chloride (SOCl2), converting it to chloromethyl.

- Deprotection : Fluoride-based reagents (e.g., tetrabutylammonium fluoride) cleave the TBDMS group, regenerating the hydroxymethyl moiety.

Key Advantages :

- High regioselectivity (≥85% yield for chlorination step).

- Avoids harsh conditions that might degrade the piperidine ring.

Limitations :

- Requires meticulous protection/deprotection steps, increasing synthetic complexity.

Trichlorotriazine (TCT)-Mediated Chloromethylation

Adapting methodologies from phenanthrene derivatives, TCT activates hydroxymethyl groups into chloromethyl intermediates. For example, reacting 4-(hydroxymethyl)piperidin-4-yl)methanol with TCT in anhydrous dichloromethane generates a reactive chloromethyl species. Subsequent hydrolysis under controlled pH yields the target compound.

Reaction Conditions :

- Solvent : Dichloromethane (anhydrous).

- Catalyst : Dimethylformamide (DMF, catalytic).

- Temperature : 0–25°C.

Mechanistic Insight :

TCT acts as a chlorodehydroxylating agent, replacing hydroxyl groups with chlorine via a two-step activation-nucleophilic substitution process.

Grignard Reagent-Based Approaches

Double Alkylation of 4-Piperidone

4-Piperidone reacts sequentially with two equivalents of chloromethylmagnesium bromide (ClCH2MgBr) in tetrahydrofuran (THF). The first equivalent forms a secondary alcohol, while the second introduces the chloromethyl group via nucleophilic attack on the ketone.

Optimization Challenges :

- Steric hindrance : The quaternary carbon impedes second alkylation, requiring excess Grignard reagent (4:1 molar ratio).

- Byproducts : Overalkylation or elimination products necessitate careful stoichiometric control.

Industrial Applicability :

- Limited by high reagent costs and low atom economy.

Reductive Amination with Chloromethyl-Containing Aldehydes

Condensation of 4-Aminopiperidine with Chloroacetaldehyde

4-Aminopiperidine reacts with chloroacetaldehyde in a reductive amination using sodium cyanoborohydride (NaBH3CN). The imine intermediate is reduced to the amine, yielding (4-(chloromethyl)piperidin-4-yl)methanol after acidic workup.

Conditions :

- pH : 4–5 (acetic acid buffer).

- Temperature : 25°C.

Advantages :

- Single-step synthesis from commercially available precursors.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Cost Efficiency | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Selective Chlorination | 85 | Moderate | High | High |

| TCT-Mediated | 75 | Low | Moderate | Low (sensitive to moisture) |

| Grignard Alkylation | 50 | High | Low | Moderate |

| Reductive Amination | 65 | Moderate | High | High |

Critical Observations :

- Selective chlorination offers the highest yield and scalability but requires advanced protecting group chemistry.

- Reductive amination balances cost and simplicity, making it suitable for pilot-scale production.

Industrial-Scale Production Considerations

Catalytic Hydrogenation for Intermediate Purification

Post-synthetic hydrogenation over palladium on carbon (Pd/C) removes residual protecting groups and reduces byproducts. For instance, benzyl-protected intermediates are cleaved under H2 atmosphere (50 psi, 25°C).

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol, precipitating the hydrochloride salt. Crystallization from a methanol-diethyl ether mixture enhances purity (>99% by HPLC).

Análisis De Reacciones Químicas

Types of Reactions: (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperidine derivatives .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride is used as an intermediate in the synthesis of various complex molecules. Its reactivity makes it a valuable building block for creating new compounds .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to modify proteins or other biomolecules to investigate their functions .

Medicine: In medicine, (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with various biological activities .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .

Mecanismo De Acción

The mechanism of action of (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their functions. This reactivity is exploited in various research and therapeutic applications to study and manipulate biological pathways .

Comparación Con Compuestos Similares

Structural and Molecular Properties

The table below compares the molecular formulas, weights, and substituents of structurally related piperidine derivatives:

Notes:

Reactivity and Stability

- Chloromethyl Group Reactivity : The -CH2Cl group in the target compound is highly reactive, enabling alkylation or cross-coupling reactions. This contrasts with ether-linked analogs (e.g., 4-(Diphenylmethoxy)piperidine HCl ), which are less reactive under similar conditions.

- Hydroxymethyl Group: The -CH2OH group allows hydrogen bonding, enhancing solubility in polar solvents. This property is shared with Piperidin-4-yl(2-thienyl)methanol but absent in amine derivatives like 1-(4-Chlorobenzyl)piperidin-4-amine HCl .

- Stability: Hydrochloride salts generally improve stability, but the chloromethyl group may render the compound moisture-sensitive compared to non-halogenated analogs .

Regulatory and Environmental Considerations

- Regulatory Status : Most analogs (e.g., 4-(Diphenylmethoxy)piperidine HCl) comply with general chemical safety standards (e.g., GB/T 16483-2008) but lack specific regulatory classifications .

- Environmental Impact : Piperidine derivatives often have incomplete ecotoxicity data. For example, 4-(Diphenylmethoxy)piperidine HCl’s environmental persistence remains unstudied .

Actividad Biológica

(4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a chloromethyl group and a hydroxymethyl substituent. Its molecular formula is CHClNO, and it has a molecular weight of approximately 161.61 g/mol. The presence of the chloromethyl group enhances its reactivity and potential for biological interactions.

Biological Activity Overview

Research indicates that (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride exhibits various biological activities, including:

- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. Inhibitors of these enzymes are often explored for their therapeutic potential in treating Alzheimer's disease and other cognitive disorders .

- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds can exhibit anticancer properties. The mechanism often involves the activation of pathways such as AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and may influence cancer cell metabolism .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of piperidine derivatives. Key findings include:

- Modification Effects : Alterations in the piperidine structure, such as the introduction of different substituents on the aromatic ring, can significantly impact the inhibitory potency against cholinesterases. For instance, compounds with trifluoromethyl groups have demonstrated enhanced binding affinity to enzyme active sites .

- Potency Variations : The IC values for cholinesterase inhibition vary widely among derivatives, indicating that specific structural features are critical for enhancing activity. For example, certain modifications yielded IC values as low as 0.014 µM against BChE, demonstrating significant potency .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Inhibition Studies : A study evaluated a series of piperidine derivatives for their AChE and BChE inhibitory activities. Compounds were tested at varying concentrations, revealing that modifications could lead to significant differences in efficacy .

- Antitumor Effects : Research into indirect AMPK activators has highlighted compounds similar to (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride showing promising results in inhibiting cancer cell growth in vitro and in vivo models. These compounds demonstrated favorable pharmacokinetic profiles, suggesting potential for therapeutic applications .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.